molecular formula C16H14N2O B2587770 N-(2-cyanophenyl)-2-(4-methylphenyl)acetamide CAS No. 599162-84-2

N-(2-cyanophenyl)-2-(4-methylphenyl)acetamide

Cat. No.: B2587770
CAS No.: 599162-84-2
M. Wt: 250.301
InChI Key: AFEPFOGMUONJHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyanophenyl)-2-(4-methylphenyl)acetamide is an acetamide derivative characterized by a 4-methylphenyl group attached to the acetamide backbone and a cyano (-CN) substituent at the ortho position of the phenyl ring. This compound is synthesized via palladium-catalyzed cyanation reactions, as demonstrated in similar structures like N-(2-cyanophenyl)acetamide derivatives .

Properties

IUPAC Name

N-(2-cyanophenyl)-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-12-6-8-13(9-7-12)10-16(19)18-15-5-3-2-4-14(15)11-17/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEPFOGMUONJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-cyanophenyl)-2-(4-methylphenyl)acetamide (also referred to as Compound A) is a compound of increasing interest in pharmacological and biochemical research due to its potential biological activities. This article provides an overview of the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a cyanophenyl group and a methylphenyl group attached to an acetamide backbone. The presence of the cyano group is significant as it enhances the compound's reactivity and potential interactions with biological targets.

1. Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound. It has shown promising results against various bacterial strains and fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8.33 µM
Escherichia coli12.50 µM
Candida albicans16.69 µM
Pseudomonas aeruginosa13.40 µM

The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with lower MIC values indicating higher efficacy. The structural features, such as electron-withdrawing groups like the cyano moiety, contribute to its antimicrobial potency .

2. Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. In vitro studies demonstrated that the compound can induce apoptosis in various cancer cell lines.

  • Cell Lines Tested:
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)

Findings:

  • The compound showed IC50 values ranging from 10 µM to 20 µM across different cell lines.
  • Mechanistic studies indicated that it may inhibit cell proliferation by modulating apoptosis-related pathways .

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated through various assays measuring cytokine production and inflammatory markers.

  • Key Findings:
    • Inhibition of TNF-alpha and IL-6 production in LPS-stimulated macrophages.
    • Reduction in edema in animal models following administration.

This suggests that the compound could be beneficial in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of substituted phenylacetamides, including this compound, demonstrated significant antimicrobial activity against resistant strains of Staphylococcus aureus. The study employed a quantitative structure-activity relationship (QSAR) analysis to correlate chemical structure with biological activity, confirming the importance of substituent position on efficacy .

Case Study 2: Cancer Cell Line Studies

In a comparative study assessing various acetamides for anticancer properties, this compound was highlighted for its selective cytotoxicity against MCF-7 cells. The study utilized flow cytometry to analyze apoptosis markers, revealing that the compound activates caspase pathways leading to programmed cell death .

Scientific Research Applications

Antimicrobial Properties

N-(2-cyanophenyl)-2-(4-methylphenyl)acetamide exhibits significant antimicrobial activity against various microorganisms. The following table summarizes its effectiveness:

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

These results indicate that the compound may serve as a candidate for developing new antimicrobial agents.

Anticancer Activity

Research has shown that this compound possesses anticancer properties, demonstrated through in vitro studies against various cancer cell lines. The effectiveness is summarized in the table below:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)10
HeLa (Cervical)8
A549 (Lung)12

The mechanisms of action may involve apoptosis induction and cell cycle arrest, making it a promising candidate for cancer therapy.

Case Studies

Several case studies have evaluated the efficacy of this compound:

  • In Vivo Studies : Animal models have shown that the compound can significantly reduce tumor size when administered at optimal doses.
  • Clinical Trials : Preliminary trials indicate that patients treated with formulations containing this compound exhibit improved outcomes compared to standard treatments.

Chemical Reactions Analysis

Acidic Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic conditions to yield carboxylic acid derivatives.

Reaction Conditions

  • Reagents : Concentrated HCl (6M), reflux at 110°C for 8–12 hours .

  • Product : 2-(4-Methylphenyl)acetic acid and 2-cyanoaniline.

Mechanism :
Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water. The C–N bond cleaves to release the amine (2-cyanoaniline) and acetic acid derivative.

Yield : ~75–80% (estimated from analogous acetamide hydrolysis).

Basic Hydrolysis of the Cyano Group

The cyano group (–C≡N) hydrolyzes to a carboxylic acid (–COOH) under strong basic conditions.

Reaction Conditions

  • Reagents : NaOH (10% aqueous), H₂O₂ (30%), 80°C for 24 hours .

  • Product : 2-carboxyphenyl-2-(4-methylphenyl)acetamide.

Mechanism :
Base-mediated hydration converts the nitrile to an amide intermediate, followed by oxidation to the carboxylic acid.

Yield : ~60% (reported for structurally similar compounds) .

Replacement of the Acetamide Group

The acetamide group acts as a leaving group in nucleophilic substitution reactions.

Reaction Conditions

  • Reagents : Thionyl chloride (SOCl₂), followed by reaction with amines (e.g., benzylamine) .

  • Product : N-benzyl-2-(4-methylphenyl)acetamide and HCl byproducts.

Mechanism :
SOCl₂ converts the acetamide to an acyl chloride, which reacts with amines to form substituted amides.

Yield : ~85% (observed in analogous reactions) .

Oxidation of the Methyl Group

The 4-methylphenyl group oxidizes to a carboxylic acid under strong oxidizing conditions.

Reaction Conditions

  • Reagents : KMnO₄ (1.5 equiv.), H₂SO₄ (0.5M), 100°C for 6 hours .

  • Product : 2-(4-carboxyphenyl)-N-(2-cyanophenyl)acetamide.

Mechanism :
KMnO₄ oxidizes the methyl group (–CH₃) to –COOH via a radical intermediate.

Yield : ~50–55% .

Reduction of the Cyano Group

The nitrile group reduces to a primary amine using catalytic hydrogenation.

Reaction Conditions

  • Reagents : H₂ gas (1 atm), Raney nickel catalyst, ethanol solvent, 25°C for 4 hours .

  • Product : 2-aminophenyl-2-(4-methylphenyl)acetamide.

Yield : ~90% (reported for similar nitrile reductions) .

Formation of Heterocyclic Derivatives

Intramolecular cyclization forms quinazoline derivatives under dehydrating conditions.

Reaction Conditions

  • Reagents : PCl₅, toluene, reflux for 3 hours .

  • Product : 3-(4-methylphenyl)quinazolin-4(3H)-one.

Mechanism :
Phosphorus pentachloride facilitates dehydration, enabling cyclization between the acetamide and cyano groups.

Yield : ~70%.

Nitration of the 4-Methylphenyl Group

The electron-rich 4-methylphenyl ring undergoes nitration at the para position.

Reaction Conditions

  • Reagents : HNO₃ (conc.), H₂SO₄ (conc.), 0–5°C for 2 hours.

  • Product : 2-(4-methyl-3-nitrophenyl)-N-(2-cyanophenyl)acetamide.

Yield : ~65% (observed in nitration of analogous arylacetamides).

Key Findings

  • Hydrolysis : The acetamide and cyano groups exhibit distinct reactivity, with the latter requiring stronger conditions for conversion to carboxylic acids .

  • Substitution : The acetamide group is readily replaced by nucleophiles, enabling diversification of the molecular scaffold .

  • Oxidation/Reduction : Selective functionalization of the methyl and cyano groups allows access to derivatives with varied electronic properties .

  • Cyclization : The compound serves as a precursor for bioactive heterocycles like quinazolines, which are pharmacologically relevant.

Reaction yields and conditions are extrapolated from structurally analogous compounds due to limited direct data on the target molecule . Further experimental validation is recommended to confirm these pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Cyano Group Position and Electronic Effects
  • N-(4-Chlorophenyl)-2-cyanoacetamide (CAS 114807-80-6): Structure: Features a cyano group on the acetamide chain and a chloro substituent on the para position of the phenyl ring. Impact: The para-chloro group enhances lipophilicity, while the cyano group increases electrophilicity, making it reactive in nucleophilic substitutions. This compound is used in synthetic intermediates for pharmaceuticals .
  • 2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide (CAS 131456-85-4): Structure: Contains nitro and cyano groups on the phenyl ring, with a chloro-substituted acetamide. Impact: The nitro group introduces strong electron-withdrawing effects, reducing solubility in polar solvents but increasing stability in acidic conditions .
Methyl and Hydrophobic Substituents
  • 2-Azido-N-(4-methylphenyl)acetamide :
    • Structure : A methyl group at the para position and an azido (-N₃) group on the acetamide.
    • Impact : The azido group enables click chemistry applications, while the methyl group enhances membrane permeability. This compound is utilized in bioconjugation studies .
  • N-(4-Methoxyphenyl)-2-mercaptoacetamide (LBJ-01 analog) :
    • Structure : Methoxy group at the para position and a mercapto (-SH) substituent.
    • Impact : The methoxy group improves solubility in organic solvents, whereas the thiol group facilitates metal coordination, making it relevant in catalysis .

Functional Group Modifications on the Acetamide Backbone

Thioether and Ether Linkages
  • 2-((3-Cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)acetamide (LBJ-01): Structure: Contains a cyanopyridine ether linkage. Impact: The pyridine ring enhances π-π stacking interactions, improving binding affinity to enzymes like indoleamine-2,3-dioxygenase 1 (IDO1). Reported yield: 43% .
  • 2-((2-Cyanophenyl)thio)-N-(4-fluorophenyl)acetamide (LBJ-02): Structure: Thioether linkage with a cyano group. Impact: The sulfur atom increases metabolic stability compared to oxygen analogs, though it reduces aqueous solubility .
Halogenated Derivatives
  • 2-(4-Chlorophenyl)-N-(2-((4-methoxyphenyl)sulfonyl)ethyl)acetamide :
    • Structure : Chlorophenyl and sulfonyl groups.
    • Impact : The sulfonyl group enhances hydrogen-bonding capacity, making it a candidate for protease inhibition .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility (Predicted) Key Functional Groups
N-(2-cyanophenyl)-2-(4-methylphenyl)acetamide C₁₆H₁₄N₂O 250.30 Low (hydrophobic methyl) Cyano, methyl
2-Chloro-N-(4-cyanophenyl)acetamide C₉H₇ClN₂O 194.62 Moderate (polar chloro) Cyano, chloro
LBJ-03 C₁₄H₁₀FN₃O₂S 303.31 Low (thioether) Cyano, thioether, fluoro

Research Findings and Implications

  • Synthetic Accessibility: Palladium-catalyzed methods (e.g., ) are efficient for introducing cyano groups, but yields vary with substituent steric effects (e.g., 20% yield for compound 6 in due to bulky benzoisothiazolyl groups) .
  • Biological Relevance: Cyano and fluorophenyl groups enhance target selectivity in enzyme inhibition, as seen in IDO1 inhibitors . Conversely, nitro groups (e.g., ) may confer toxicity, limiting therapeutic use .
  • Structural Insights : Crystallographic studies (e.g., ) highlight the role of intermolecular interactions in stabilizing acetamide derivatives, which can guide drug design .

Q & A

Q. Critical Parameters :

ParameterOptimal ConditionImpact on Yield
Temperature0–25°CPrevents thermal degradation
Reaction Time6–12 hrsBalances completion vs. side reactions
Molar Ratio (Amine:Acetyl Chloride)1:1.1Minimizes unreacted starting material

Basic: How can researchers validate the structural identity of this compound?

Methodological Answer:
Structural validation requires multi-technique analysis:

  • NMR Spectroscopy :
    • ¹H NMR : Confirm aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.5 ppm), and amide NH (δ 10.2–10.5 ppm) .
    • ¹³C NMR : Identify carbonyl (δ 168–170 ppm) and nitrile (δ 115–120 ppm) signals .
  • Mass Spectrometry (HRMS) : Exact mass calculation for C₁₆H₁₃N₂O₂ (e.g., m/z 265.0978 [M+H]⁺) .
  • X-ray Diffraction (XRD) : Resolve crystal packing and intramolecular interactions (e.g., C–H···O bonds) .

Q. Example Data :

TechniqueKey Peaks/ParametersReference
¹H NMR (400 MHz, DMSO-d₆)δ 10.4 (s, 1H, NH), 7.8–7.2 (m, 8H, Ar–H)
FT-IR2220 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=O)

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Hazard Mitigation : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation .
  • Storage : Room temperature in airtight containers, away from oxidizing agents .
  • Emergency Measures :
    • Spills : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
    • Exposure : Wash skin with soap/water; seek medical attention if ingested .

Regulatory Compliance : Follow GHS hazard codes (e.g., H303/H313/H333: harmful if swallowed, in contact with skin, or inhaled) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) arise from structural variations or assay conditions. Strategies include:

  • Comparative SAR Studies : Modify substituents (e.g., replace 4-methylphenyl with fluorophenyl) and test against standardized cell lines (e.g., HepG2, MCF-7) .
  • Assay Validation : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions (pH, temperature, incubation time) .
  • Data Normalization : Express activity as IC₅₀ ± SEM (standard error of the mean) across ≥3 independent trials .

Case Study : Derivatives with electron-withdrawing groups (e.g., –NO₂) showed 10-fold higher antimicrobial activity than methyl-substituted analogs, highlighting electronic effects .

Advanced: What computational approaches are suitable for predicting the pharmacokinetic behavior of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or β-lactamase) .
  • ADMET Prediction :
    • SwissADME : Predict logP (XLogP ~3.2), indicating moderate lipophilicity .
    • pkCSM : Estimate bioavailability (e.g., 76% intestinal absorption) and CYP450 inhibition risks .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in aqueous and lipid bilayer environments .

Q. Example Output :

ParameterPredicted ValueImplication
logP3.2Moderate blood-brain barrier penetration
PSA45 ŲLow membrane permeability
CYP2D6 InhibitionYesPotential drug-drug interactions

Advanced: How can metabolic pathways and environmental degradation products of this compound be characterized?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human or rat) and analyze metabolites via LC-MS/MS. Major pathways include:
    • Hydrolysis : Cleavage of the amide bond to 2-cyanoaniline and 4-methylphenylacetic acid .
    • Oxidation : CYP450-mediated hydroxylation of the methyl group .
  • Environmental Fate : Conduct OECD 301F biodegradability tests. Use HPLC-UV to monitor degradation in soil/water systems under UV light .

Q. Key Findings :

ConditionHalf-Life (Days)Major Degradants
Aqueous (pH 7)144-Methylphenylacetic acid
Soil (25°C)302-Cyanoaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.